molecular formula C8H9ClO B074086 4-Chloro-2,5-xylenol CAS No. 1124-06-7

4-Chloro-2,5-xylenol

Cat. No.: B074086
CAS No.: 1124-06-7
M. Wt: 156.61 g/mol
InChI Key: MMRJLQJSFOSVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-xylenol, also known as 4-chloro-3,5-dimethylphenol, is a chlorine-substituted phenol. It is a white to off-white crystalline solid with a phenolic odor. This compound is widely recognized for its antimicrobial properties and is commonly used in antiseptics and disinfectants.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-xylenol can be synthesized through the chlorination of 2,5-xylenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. Post-reaction, the product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of this compound typically leads to the formation of 4-chloro-2,5-dimethylcyclohexanol.

    Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of 4-chloro-2,5-dimethylquinone.

    Reduction: Formation of 4-chloro-2,5-dimethylcyclohexanol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,5-xylenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

    Biology: Employed in studies investigating antimicrobial mechanisms and efficacy.

    Medicine: Incorporated in formulations for antiseptics and disinfectants, such as hand sanitizers and wound cleansers.

    Industry: Utilized in the production of disinfectant solutions for household and industrial cleaning products.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylphenol: Another name for 4-chloro-2,5-xylenol.

    2,4-Dichlorophenol: A chlorinated phenol with similar antimicrobial properties.

    Triclosan: A widely used antimicrobial agent with a broader spectrum of activity.

Comparison: this compound is unique in its selective chlorination pattern, which imparts specific antimicrobial properties. Compared to triclosan, it is less likely to contribute to antimicrobial resistance. Its effectiveness against Gram-positive bacteria makes it a valuable component in targeted antiseptic formulations.

Properties

IUPAC Name

4-chloro-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRJLQJSFOSVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150024
Record name 4-Chloro-2,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-06-7
Record name 4-Chloro-2,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-xylenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,5-xylenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-2,5-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 100 g (0.82 mol) of 2,5-xylenol and 0.9 g of diphenyl sulfide in 700 mL of dichloromethane was added a solution of 106 g (0.79 mol) of sulfuryl chloride in 100 mL of dichloromethane, maintaining the temperature at 5-15° C. The mixture was stirred for an additional hour and then poured onto 400 g of ice-water containing 5 g of sodium bisulfite. The layers were separated, and the organic phase was washed with water, dried (MgSO4), and concentrated to dryness. The crude solids were slurried with a minimum amount of hexanes, filtered, and suction-dried to give 121 g (94%) of product, homogeneous by Thin Layer Chromatography (TLC), GC, and 1H-NMR analysis. 1H-NMR (CDCl3) δ 2.18 (s, 3H), 2.27 (s, 3H), 4.61 (s, 1H), 6.63 (s, 1H), 7.07 (s, 1H). Lit (Blackstock, Aust. J. Chem. 1973, 26, 775): mp 74-75° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-xylenol
Reactant of Route 2
4-Chloro-2,5-xylenol
Reactant of Route 3
4-Chloro-2,5-xylenol
Reactant of Route 4
4-Chloro-2,5-xylenol
Reactant of Route 5
4-Chloro-2,5-xylenol
Reactant of Route 6
4-Chloro-2,5-xylenol
Customer
Q & A

Q1: How does 4-Chloro-2,5-xylenol react with p-benzoquinone di-imine?

A1: The research paper highlights that the reaction between this compound and p-benzoquinone di-imine involves a two-step process. [] First, there is an initial, rate-controlling coupling reaction occurring at the 4-position of the this compound molecule. [] This is followed by a rapid elimination of hydrogen chloride. [] This reaction mechanism suggests that the presence of the chlorine atom in this compound plays a crucial role in this specific interaction with p-benzoquinone di-imine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.